molecular formula C11H12FNO4 B152179 (R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid CAS No. 36369-34-3

(R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid

Cat. No.: B152179
CAS No.: 36369-34-3
M. Wt: 241.22 g/mol
InChI Key: FXFJJOJQOPXMPP-VIFPVBQESA-N
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Description

(R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid, also known as (R)-2-Amino-3-fluoropropionic acid or (R)-AFA, is a chiral fluorinated amino acid that is used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of biochemical and physiological experiments. It is also used in the synthesis of other compounds and is an important intermediate in organic synthesis.

Scientific Research Applications

Biologically Active Compounds of Plants

Natural carboxylic acids, including derivatives similar to (R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid, exhibit a range of biological activities due to their structural variations. These compounds have been analyzed for their antioxidant, antimicrobial, and cytotoxic activities, showing that structural differences significantly affect their bioactivity. For instance, rosmarinic acid displayed high antioxidant activity, and the presence of hydroxyl groups influenced the cytotoxic potential against cancer, suggesting a potential avenue for research involving similar compounds (Godlewska-Żyłkiewicz et al., 2020).

Ninhydrin Reaction in Analytical Sciences

The ninhydrin reaction, which reacts with amino groups to form Ruhemann's purple, has been extensively applied across various scientific fields, including agricultural, medical, and protein sciences. This reaction's versatility highlights the importance of amino acids and related compounds in analytical applications, emphasizing their role in detecting and analyzing amino acids, peptides, and proteins in diverse samples (Friedman, 2004).

Benzoxaboroles in Organic Synthesis and Biology

Benzoxaboroles, derivatives of phenylboronic acids, have found broad applications due to their exceptional properties. While not directly related to this compound, the study of benzoxaboroles demonstrates the potential for structurally similar compounds in organic synthesis and biological applications. Certain benzoxaboroles have displayed biological activity and are under clinical trials, suggesting a pathway for the development of new drugs and therapeutic agents from similar compounds (Adamczyk-Woźniak et al., 2009).

Reactive Carbonyl Species and Chronic Diseases

The study of reactive carbonyl species (RCS), which includes compounds structurally related to this compound, has implications for understanding their role in chronic diseases. RCS are known to damage cellular components and are linked to conditions like diabetes, cancer, and cardiovascular disease. This research underscores the importance of understanding the metabolic pathways and therapeutic targets of compounds like this compound in the context of chronic disease management (Fuloria et al., 2020).

Mechanism of Action

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study of fluorinated organic compounds is a vibrant field of research due to the unique properties imparted by the fluorine atom. Future research could explore the synthesis, reactivity, and potential applications of this compound .

Properties

IUPAC Name

(2R)-3-fluoro-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFJJOJQOPXMPP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CF)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CF)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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